Melengestrol acetate-d2

Description

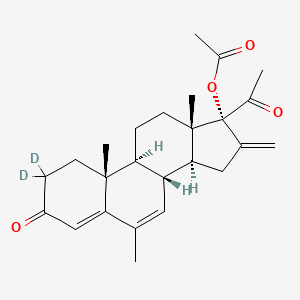

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H32O4 |

|---|---|

Molecular Weight |

398.5 g/mol |

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-2,2-dideuterio-6,10,13-trimethyl-16-methylidene-3-oxo-8,9,11,12,14,15-hexahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C25H32O4/c1-14-11-19-20(23(5)9-7-18(28)13-21(14)23)8-10-24(6)22(19)12-15(2)25(24,16(3)26)29-17(4)27/h11,13,19-20,22H,2,7-10,12H2,1,3-6H3/t19-,20+,22+,23-,24+,25+/m1/s1/i7D2 |

InChI Key |

UDKABVSQKJNZBH-LIXMXTBSSA-N |

Isomeric SMILES |

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C=C(C2=CC1=O)C)CC(=C)[C@@]4(C(=O)C)OC(=O)C)C)C)[2H] |

Canonical SMILES |

CC1=CC2C(CCC3(C2CC(=C)C3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Melengestrol Acetate-d2

For Researchers, Scientists, and Drug Development Professionals

Introduction to Melengestrol (B123420) Acetate (B1210297) and its Deuterated Analogs

Melengestrol acetate (MGA) is a synthetic progestin used in veterinary medicine to suppress estrus and improve feed efficiency in cattle.[1] Its chemical structure is 17α-acetoxy-16-methylene-6-methylpregna-4,6-diene-3,20-dione.[1] Deuterium-labeled analogs of MGA, such as Melengestrol Acetate-d3, serve as crucial internal standards for accurate quantification of MGA residues in animal tissues using mass spectrometry-based methods.[2] These labeled compounds are essential for pharmacokinetic studies, metabolism research, and regulatory monitoring. While Melengestrol Acetate-d3 is commercially available and frequently cited in literature, this guide will focus on a proposed synthesis for Melengestrol Acetate-d2.

Quantitative Data for Deuterated Melengestrol Acetate

The following table summarizes the key quantitative data for the commonly used Melengestrol Acetate-d3, which is structurally very similar to the target this compound.

| Property | Value | Reference |

| Chemical Name | 17-(Acetyloxy-d3)-6-methyl-16-methylenepregna-4,6-diene-3,20-dione | [3] |

| Molecular Formula | C₂₅H₂₉D₃O₄ | [3] |

| Molecular Weight | 399.54 g/mol | [3] |

| Isotopic Purity | ≥98 atom % D | |

| Chemical Purity | ≥98% (CP) | |

| Mass Shift | M+3 | |

| Storage Temperature | 2-8°C |

Hypothetical Synthesis of this compound

The synthesis of this compound can be envisioned as a two-stage process: first, the synthesis of the unlabeled Melengestrol core, followed by the introduction of deuterium (B1214612) atoms. The most practical approach for selective deuterium labeling to achieve a "-d2" analog would be through the introduction of a deuterated acetyl group. However, the use of fully deuterated acetic anhydride (B1165640) (acetic anhydride-d6) would lead to Melengestrol Acetate-d3. To obtain a d2 species, one could theoretically use a partially deuterated acetylating agent or perform a controlled hydrogen-deuterium exchange on the acetyl group of MGA. A more direct, albeit still hypothetical, route would involve the use of a custom-synthesized d2-acetylating agent.

3.1. Synthesis of the Melengestrol Core

The synthesis of the melengestrol core can be achieved through various patented routes. One such method starts from 3β-hydroxy-16β-methyl-16α,17α-epoxypregna-5-en-20-one and involves a series of reactions including oxidation, ring-opening, esterification, hydrolysis, etherification, Mannich reaction, and elimination to yield the final MGA structure.[4][5]

3.2. Proposed Isotopic Labeling Protocol for this compound

This protocol describes a hypothetical method for the introduction of two deuterium atoms onto the acetyl group of Melengestrol.

Materials:

-

Melengestrol (unacetylated precursor)

-

Acetic anhydride-d2 (custom synthesis or specialized supplier)

-

Pyridine (B92270) (anhydrous)

-

Dichloromethane (B109758) (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl Acetate (HPLC grade)

Experimental Protocol:

-

Dissolution: Dissolve Melengestrol (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Base: Add anhydrous pyridine (2 equivalents) to the solution and stir at room temperature for 10 minutes.

-

Acetylation: Slowly add acetic anhydride-d2 (1.5 equivalents) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Drying and Filtration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain this compound.

-

Characterization: Confirm the structure and isotopic purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Visualization of Experimental and Analytical Workflows

4.1. Logical Relationship in the Synthesis of this compound

The following diagram illustrates the logical steps involved in the proposed synthesis of this compound.

Caption: Logical workflow for the synthesis of this compound.

4.2. Experimental Workflow for Synthesis and Purification

The diagram below outlines the key steps in the experimental workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

4.3. Analytical Workflow: Use of this compound as an Internal Standard

This diagram illustrates the use of this compound as an internal standard in a typical LC-MS/MS analytical workflow for the quantification of MGA in a biological matrix.

Caption: Analytical workflow using this compound as an internal standard.

Conclusion

While a specific, documented synthesis for this compound is not prevalent in scientific literature, a viable synthetic route can be proposed based on established methods for steroid modification and isotopic labeling. The synthesis of the Melengestrol core followed by acetylation with a deuterated reagent is a logical approach. The resulting this compound would be an invaluable tool for researchers in drug metabolism, pharmacokinetics, and food safety, enabling precise and accurate quantification of Melengestrol Acetate in various biological matrices. The workflows and data presented in this guide provide a solid foundation for the synthesis and application of this important isotopically labeled standard.

References

Navigating the Analytical Landscape of Melengestrol Acetate-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and quality assessment parameters pertinent to Melengestrol (B123420) Acetate-d2 (MGA-d2), a deuterated analog of the synthetic progestogen, Melengestrol Acetate (B1210297) (MGA). While a specific Certificate of Analysis (CoA) for MGA-d2 is not publicly available, this document synthesizes available data for MGA to present a framework for its quality control and analysis. The inclusion of detailed experimental protocols and workflow visualizations aims to equip researchers with the necessary tools for the accurate assessment of this compound.

Core Compound Specifications

The quality of a reference standard is paramount in research and drug development. The following table summarizes the typical specifications for Melengestrol Acetate, which are expected to be comparable for its deuterated counterpart.

| Test Item | Specification | Result |

| Appearance | Yellow/light yellow crystalline powder | Complies |

| Melting Point | 202.0 – 204.0°C | 202.5 – 203.5°C |

| Optical Rotation | –122° to –132° | –127° |

| Unspecified Impurities | ≤0.5% | 0.39% |

| Total Impurities | ≤1.0% | 0.95% |

| Loss on Drying | ≤0.5% | 0.08% |

| Assay (Purity) | 97.5 – 103.0% | 99.3% |

Analytical Methodologies: A Deep Dive

The accurate quantification and identification of MGA and its analogs rely on a suite of sophisticated analytical techniques. The primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and highly sensitive method for the determination of MGA in various matrices, including livestock products.[1][2]

Sample Preparation:

-

Extraction: The sample is homogenized and extracted with an acidic acetonitrile (B52724) solution (acidified with acetic acid) in the presence of n-hexane and anhydrous sodium sulfate.[2]

-

Clean-up: The crude extract is then purified using an octadecylsilanized (ODS) silica (B1680970) gel cartridge to remove interfering substances.[2]

Chromatographic and Mass Spectrometric Conditions:

-

Separation: HPLC separation is achieved on an ODS silica gel column.[2] A common mobile phase involves a gradient elution with 0.1 vol% formic acid and acetonitrile containing 0.1 vol% formic acid.[2]

-

Detection: Tandem mass spectrometry with positive ion electrospray ionization (ESI+) is used for detection and quantification.[2] For quantification, specific ion transitions are monitored. For MGA, this could be m/z 396.9-397.6, while a deuterated internal standard like trideuterated MGA (d3-MGA) would be monitored at a different m/z.[3]

Performance:

-

Limit of Quantification (LOQ): The LOQ for MGA in livestock products has been reported to be as low as 0.0005 mg/kg.[2]

-

Recovery: Recovery rates typically range from 82% to 100%.[2]

-

Repeatability: The relative standard deviation (RSD) for the entire procedure generally falls between 0.5% and 5.6%.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is another common method for the analysis of MGA.

Methodology:

An automated, normal-phase, coupled-column HPLC system can be employed for the determination of MGA in bovine tissues.[4] This system may utilize phenyl and silica analytical columns for isolation and final separation, respectively.[4]

-

Mobile Phase: Mobile phases are typically composed of hexane (B92381) and dichloromethane (B109758) modified with methanol (B129727) and water.[4]

-

Detection: UV detection at a wavelength of 287 nm is used for quantification.[4]

Performance:

-

Recovery: The overall recovery of this method has been reported to be 86% with a coefficient of variation of 9.84% at the 10 ppb level in bovine liver extracts.[4]

Visualizing the Analytical Workflow

To better illustrate the logical flow of the analytical processes, the following diagrams are provided in the DOT language.

References

- 1. mhlw.go.jp [mhlw.go.jp]

- 2. [Analytical Method for Melengestrol Acetate in Livestock Products Using LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fao.org [fao.org]

- 4. Determination of melengestrol acetate in bovine tissues by automated coupled-column normal-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Melengestrol Acetate-d2: A Technical Overview of its Physicochemical Properties and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Melengestrol acetate-d2, a deuterated analog of the synthetic progestin Melengestrol acetate (B1210297) (MGA). This document is intended for researchers, scientists, and professionals in drug development who are working with or have an interest in this compound. It covers its core properties, analytical methodologies, and biological context.

Physicochemical Properties

This compound is a synthetic steroid and a derivative of progesterone (B1679170).[1] The deuteration in this compound makes it a valuable tool in analytical and research settings, particularly as an internal standard for quantitative analysis by mass spectrometry.[2] While specific experimental data for the d2 variant is not widely published, its physical and chemical properties are expected to be very similar to the non-deuterated form, Melengestrol acetate.

Table 1: Physical and Chemical Properties of Melengestrol Acetate and its Deuterated Analog

| Property | Melengestrol Acetate | Melengestrol Acetate-d3 | Data Source |

| Chemical Name | 17-(acetyloxy)-6-methyl-16-methylene-pregna-4,6-diene-3,20-dione | [(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-16-methylidene-3-oxo-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate | [3][4] |

| Synonyms | MGA, Heifermax, MGA 500 | - | [1][5] |

| CAS Number | 2919-66-6 | 162462-72-8 | [4][6] |

| Molecular Formula | C₂₅H₃₂O₄ | C₂₅D₃H₂₉O₄ | [4][5] |

| Molecular Weight | 396.52 g/mol | 399.54 g/mol | [4][6] |

| Appearance | Off-White to light yellow crystalline powder | Not specified, expected to be similar | [6][7] |

| Melting Point | 202-204 °C | Not specified, expected to be similar | [6][7] |

| Boiling Point | ~440.2 °C (estimate) | Not specified, expected to be similar | [7][8] |

| Solubility | Chloroform (Sparingly), Ethyl Acetate (Slightly), Methanol (B129727) (Slightly), DMSO (25 mg/mL), Water (Insoluble) | Not specified, expected to be similar | [7][9][10] |

| Storage | Store at 10°C - 25°C, protect from light | +4°C | [4][8] |

Mechanism of Action and Signaling Pathway

Melengestrol acetate acts as a progestogen, meaning it is an agonist of the progesterone receptor.[1] Its mechanism of action involves binding to progesterone receptors, which in turn modulates gene expression and affects the hypothalamic-pituitary-gonadal axis.[11] This interaction leads to the suppression of gonadotropin secretion, which alters the estrous cycle and ovulation.[12] The biological activity of this compound is expected to be identical to that of its non-deuterated counterpart, as the deuterium (B1214612) labeling does not typically alter the pharmacological activity of the molecule.

Below is a simplified representation of the signaling pathway of Melengestrol acetate.

Caption: Simplified signaling pathway of Melengestrol Acetate.

Experimental Protocols

The following are generalized experimental protocols for the analysis of Melengestrol acetate, which can be adapted for this compound. The primary modification for the deuterated compound will be the adjustment of the mass-to-charge ratio (m/z) in mass spectrometry-based methods.

Sample Preparation for LC-MS/MS Analysis from Animal Tissues

This protocol is based on established methods for the extraction and clean-up of Melengestrol acetate from livestock products for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]

-

Extraction:

-

Homogenize 10.0 g of the tissue sample (e.g., muscle, fat, liver).

-

Add 50 mL of acetonitrile (B52724) saturated with n-hexane, 50 mL of n-hexane, and 1 mL of acetic acid.

-

Homogenize the mixture for 1-2 minutes.

-

Add 20 g of anhydrous sodium sulfate (B86663) and homogenize again.

-

Centrifuge at 3,000 rpm for 5 minutes.

-

Collect the acetonitrile layer.[14]

-

-

Clean-up:

-

Condition an octadecylsilanized silica (B1680970) gel cartridge (1,000 mg) with 5 mL of methanol followed by 5 mL of 0.1 vol% formic acid/methanol (1:4, v/v).

-

Load the extracted sample solution onto the cartridge.

-

Elute the analyte with 15 mL of 0.1 vol% formic acid/methanol (1:4, v/v).

-

Collect the eluate, concentrate it at a temperature below 40°C, and remove the solvent.[14]

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis

This protocol outlines the general conditions for the detection and quantification of Melengestrol acetate and its deuterated analog.

-

Instrumentation: Liquid chromatograph-tandem mass spectrometer (LC-MS/MS).[14]

-

Column: Octadecylsilanized silica gel column.[13]

-

Mobile Phase: A gradient of 0.1 vol% formic acid in water and 0.1 vol% formic acid in acetonitrile.[13][15]

-

Ionization Mode: Positive ion electrospray ionization (ESI+).[13]

-

Detection: Tandem mass spectrometry (MS/MS) monitoring for specific precursor and product ion transitions. For Melengestrol acetate-d3, the monitored m/z would be adjusted to account for the mass difference. A validated HPLC-MS method for MGA monitors the m/z 396.9-397.6 ion, and uses trideuterated MGA (d3-MGA) as an internal standard.[16]

The following diagram illustrates a typical workflow for the analysis of this compound in biological samples.

Caption: General experimental workflow for the analysis of this compound.

Conclusion

This compound serves as an essential analytical tool for researchers in various fields. Understanding its fundamental physical and chemical properties, which closely mirror those of the parent compound, is crucial for its effective application. The provided experimental protocols offer a starting point for developing robust analytical methods for the quantification of this compound in complex matrices. As with any scientific endeavor, it is recommended that these methods be validated for the specific application and instrumentation used.

References

- 1. Melengestrol acetate - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Melengestrol Acetate-d3 | LGC Standards [lgcstandards.com]

- 5. Melengestrol Acetate | C25H32O4 | CID 250948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chibiotech.com [chibiotech.com]

- 7. Melengestrol acetate - pharmaceutical raw materials both for vet and human [cnarshine.com]

- 8. Melengestrol acetate | 2919-66-6 | FM25044 | Biosynth [biosynth.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. youtube.com [youtube.com]

- 12. Melengestrol acetate [sitem.herts.ac.uk]

- 13. [Analytical Method for Melengestrol Acetate in Livestock Products Using LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mhlw.go.jp [mhlw.go.jp]

- 15. researchgate.net [researchgate.net]

- 16. fao.org [fao.org]

Isotopic Purity of Melengestrol Acetate-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Melengestrol Acetate (B1210297) and its Deuterated Analogue

Melengestrol acetate (MGA) is a synthetic progestin used in veterinary medicine as a feed additive to promote growth and suppress estrus in cattle. It functions as an agonist of the progesterone (B1679170) receptor. Deuterated versions of MGA, such as Melengestrol acetate-d2, are valuable tools in analytical and research settings, often serving as internal standards for mass spectrometry-based quantification of the parent drug in biological matrices. The efficacy and reliability of these deuterated standards are directly dependent on their isotopic purity.

Quantitative Data on Isotopic Purity

While specific certificates of analysis for this compound were not publicly available, data for the closely related Melengestrol acetate-d3 provides a benchmark for expected purity levels. The primary analytical techniques for determining both chemical and isotopic purity are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

| Compound | Supplier | Stated Purity | Analytical Method | Reference |

| Melengestrol acetate-d3 | MedChemExpress | 99.0% | Not specified | |

| Melengestrol acetate-d3 | LGC Standards | >95% (HPLC) | HPLC, NMR, MS |

Note: The stated purity from commercial suppliers often refers to chemical purity as determined by methods like HPLC. The isotopic purity, which details the distribution of different deuterated species (e.g., d3, d2, d1, d0), requires more specialized analysis.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound involves a combination of chromatographic separation and spectroscopic analysis. The two primary techniques are Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for separating the deuterated compound from any non-deuterated or partially deuterated analogues and then quantifying their relative abundances. High-resolution mass spectrometry (HR-MS) is particularly effective in distinguishing between isotopologues.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as acetonitrile (B52724) or methanol.

-

Chromatographic Separation: The sample is injected into an HPLC system coupled to a mass spectrometer. A reverse-phase C18 column is typically used to separate MGA from potential impurities.

-

Mass Spectrometric Analysis:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for steroids like MGA.

-

Stability of Melengestrol Acetate-d2 in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Melengestrol acetate-d2 (MGA-d2) in solution. Due to the limited availability of specific stability data for the deuterated form, this document extrapolates information from its non-deuterated counterpart, Melengestrol Acetate (B1210297) (MGA), and established principles of pharmaceutical stability testing. The guide covers potential degradation pathways, recommended analytical methodologies for stability assessment, and detailed experimental protocols for conducting stability and forced degradation studies.

Introduction to this compound

Melengestrol acetate (MGA) is a synthetic progestogen used in veterinary medicine. Its deuterated isotopologue, this compound, serves as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate determination of MGA in biological matrices. The stability of MGA-d2 in solution is a critical factor for ensuring the accuracy and reliability of these analytical methods. Degradation of the internal standard can lead to erroneous quantification of the target analyte.

Potential Degradation Pathways

Based on the chemical structure of MGA and data from related steroid compounds, MGA-d2 in solution may be susceptible to degradation through several pathways:

-

Hydrolysis: The acetate ester group at C17 is a primary site for hydrolysis, which can be catalyzed by acidic or basic conditions, leading to the formation of the corresponding alcohol.

-

Oxidation: The dienone system and the methyl groups are potential sites for oxidative degradation.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of various degradation products.

In biological systems, MGA undergoes metabolic transformation, primarily through hydroxylation. While not a direct measure of stability in a prepared solution, this indicates potential reactive sites on the molecule.

Analytical Methodologies for Stability Assessment

A stability-indicating analytical method is crucial for separating and quantifying the intact drug substance from its degradation products. For MGA-d2, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) are the methods of choice.

Recommended Method: LC-MS/MS

A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended for the quantitative analysis of MGA-d2 and its potential degradation products.[1][2]

Table 1: Example LC-MS/MS Parameters for MGA-d2 Analysis

| Parameter | Recommended Conditions |

| LC Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile (B52724) |

| Gradient | Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Transitions | Specific precursor-to-product ion transitions for MGA-d2 and any identified degradation products. |

Experimental Protocols

This section outlines detailed protocols for conducting a comprehensive stability assessment of MGA-d2 in solution.

Forced Degradation Study Protocol

Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.

-

Preparation of Stock Solution: Prepare a stock solution of MGA-d2 in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M hydrochloric acid. Incubate the solution at 60°C. Withdraw samples at various time points (e.g., 0, 2, 4, 8, and 24 hours), neutralize with an appropriate base, and dilute with the mobile phase for analysis.

-

Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M sodium hydroxide. Incubate at 60°C. Withdraw and process samples as described for acid hydrolysis, neutralizing with an appropriate acid.

-

Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Keep the solution at room temperature. Withdraw and analyze samples at specified time points.

-

Thermal Degradation: Store an aliquot of the stock solution in a temperature-controlled oven at 80°C. Withdraw and analyze samples at specified time points.

-

Photostability: Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light. Analyze both samples after the exposure period.

Solution Stability Study Protocol

This study evaluates the stability of MGA-d2 in a specific solvent under defined storage conditions over a longer period.

-

Solution Preparation: Prepare a solution of MGA-d2 in the desired solvent (e.g., acetonitrile) at a relevant concentration (e.g., 100 µg/mL).

-

Storage: Dispense aliquots of the solution into appropriate, tightly sealed containers (e.g., amber glass vials) to protect from light.

-

Storage Conditions: Store the aliquots under the following conditions:

-

Refrigerated: 2-8°C

-

Room Temperature: 25°C / 60% Relative Humidity (RH)

-

Frozen: -20°C

-

-

Testing Schedule: Analyze the samples at predetermined time points, such as 0, 1, 3, and 6 months.

-

Analysis: At each time point, determine the concentration of MGA-d2 using a validated stability-indicating LC-MS/MS method.

Data Presentation (Illustrative)

As specific stability data for MGA-d2 is not publicly available, the following tables present illustrative data based on typical stability profiles for similar steroid compounds. These tables are intended to serve as a template for reporting results from a stability study.

Table 2: Illustrative Forced Degradation Data for MGA-d2

| Stress Condition | Duration (hours) | % MGA-d2 Remaining (Illustrative) | Major Degradation Products (Hypothetical) |

| 0.1 M HCl at 60°C | 24 | 85.2 | Hydrolyzed MGA-d2 |

| 0.1 M NaOH at 60°C | 8 | 78.5 | Hydrolyzed MGA-d2 and other products |

| 3% H₂O₂ at RT | 24 | 92.1 | Oxidized MGA-d2 |

| Thermal (80°C) | 48 | 95.8 | Minor degradants |

| Photostability (ICH Q1B) | - | 98.5 | Minor photodegradants |

Table 3: Illustrative Solution Stability Data for MGA-d2 in Acetonitrile

| Storage Condition | Time Point (Months) | % MGA-d2 Remaining (Illustrative) |

| 2-8°C | 0 | 100.0 |

| 1 | 99.8 | |

| 3 | 99.5 | |

| 6 | 99.1 | |

| 25°C / 60% RH | 0 | 100.0 |

| 1 | 98.7 | |

| 3 | 96.2 | |

| 6 | 93.5 | |

| -20°C | 0 | 100.0 |

| 1 | 100.0 | |

| 3 | 99.9 | |

| 6 | 99.8 |

Conclusion and Recommendations

-

Store stock solutions in a non-reactive solvent such as acetonitrile or methanol.

-

Store solutions at low temperatures (-20°C is preferable for long-term storage) and protected from light.

-

Prepare working solutions fresh whenever possible.

-

Conduct in-house stability studies under the specific conditions of use to establish appropriate storage conditions and shelf-life for MGA-d2 solutions.

By following the protocols and methodologies outlined in this guide, researchers can ensure the reliability of their analytical data when using this compound as an internal standard.

References

Methodological & Application

Application Note: Quantification of Melengestrol Acetate in Biological Matrices using Melengestrol Acetate-d2 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of Melengestrol Acetate (B1210297) (MGA) in biological matrices, such as bovine fat and liver, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Melengestrol Acetate-d2 (MGA-d2), ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This method is intended for researchers, scientists, and professionals in drug development and food safety monitoring.

Introduction

Melengestrol acetate (MGA) is a synthetic progestational steroid used in the agricultural industry to improve feed efficiency and suppress estrus in heifers.[1][2] Monitoring its residue levels in edible tissues is crucial for regulatory compliance and ensuring food safety. The complexity of biological matrices necessitates a highly selective and sensitive analytical method. Isotope dilution mass spectrometry, which employs a stable isotope-labeled internal standard, is the gold standard for quantitative analysis by LC-MS/MS.[3] A deuterated internal standard, such as MGA-d2, is chemically and physically almost identical to the analyte, ensuring it behaves similarly throughout the extraction, chromatography, and ionization processes. This co-eluting internal standard effectively compensates for potential analyte loss during sample preparation and corrects for ion suppression or enhancement in the mass spectrometer, leading to highly reliable data.[1]

Principle of the Method

A known amount of the internal standard (MGA-d2) is added to the sample at the beginning of the extraction procedure. The sample is then subjected to liquid-liquid extraction and solid-phase extraction (SPE) for cleanup and concentration. The purified extract is analyzed by LC-MS/MS. The analyte (MGA) and the internal standard (MGA-d2) are separated chromatographically and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the ratio of the analyte's peak area to that of the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Experimental Protocols

Materials and Reagents

-

Melengestrol Acetate (MGA) reference standard (≥98% purity)

-

This compound (MGA-d2) internal standard

-

Acetonitrile (B52724) (LC-MS grade)

-

n-Hexane (HPLC grade)

-

Methanol (B129727) (LC-MS grade)

-

Ethyl Acetate (HPLC grade)

-

Formic Acid (LC-MS grade)

-

Acetic Acid (Glacial)

-

Anhydrous Sodium Sulfate (B86663)

-

Water (deionized or Milli-Q)

-

Octadecylsilanized (C18) silica (B1680970) gel SPE cartridges (1000 mg)

Standard Solution Preparation

-

MGA Stock Solution (100 µg/mL): Accurately weigh 10 mg of MGA reference standard and dissolve in 100 mL of methanol.

-

MGA-d2 Stock Solution (100 µg/mL): Accurately weigh 10 mg of MGA-d2 and dissolve in 100 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the MGA stock solution with a mixture of acetonitrile and water (e.g., 70:30 v/v) to create calibration standards.

-

Internal Standard Spiking Solution (e.g., 1 µg/mL): Dilute the MGA-d2 stock solution with methanol to the desired concentration for spiking into samples.

Sample Preparation (Bovine Fat and Liver)

This protocol is adapted from established methods for MGA extraction.[1][4]

-

Homogenization: Weigh 5.0 g of homogenized tissue sample (fat or liver) into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known amount of the MGA-d2 internal standard spiking solution to each sample, quality control, and calibration standard.

-

Extraction:

-

Add 10 mL of 10% ethyl acetate in hexane (B92381) and heat briefly.

-

Partition with 20 mL of acetonitrile.

-

For a more general approach, add 50 mL of acetonitrile saturated with n-hexane, 50 mL of n-hexane, and 1 mL of acetic acid.[4]

-

Homogenize the mixture for 2 minutes.

-

Add 20 g of anhydrous sodium sulfate and homogenize for another 2 minutes.[4]

-

-

Centrifugation: Centrifuge the sample at 3,000 rpm for 5 minutes.

-

Solvent Collection: Carefully collect the acetonitrile layer. Repeat the extraction of the residue with another portion of acetonitrile, and combine the acetonitrile layers.[4]

-

Concentration: Evaporate the combined acetonitrile extract to dryness at 40°C under a gentle stream of nitrogen.

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Reconstitute the dried extract in a suitable solvent and load it onto the SPE cartridge.

-

Wash the cartridge with a non-eluting solvent (e.g., water/methanol mixture) to remove interferences.

-

Elute the MGA and MGA-d2 with an appropriate solvent, such as 20% ethyl acetate in hexane or formic acid/methanol.[3]

-

-

Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase for LC-MS/MS analysis.[4]

LC-MS/MS Conditions

| Parameter | Recommended Conditions |

| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system. |

| Column | C18 reverse-phase column (e.g., 3 mm inner diameter, 150 mm length, 3.5 µm particle size). |

| Mobile Phase A | Water with 0.1% formic acid. |

| Mobile Phase B | Acetonitrile with 0.1% formic acid. |

| Gradient Elution | A linear gradient starting with a higher percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over time to ensure separation of MGA from matrix components. A typical run time is around 10-15 minutes. |

| Flow Rate | 0.4 mL/min. |

| Injection Volume | 10 µL. |

| Column Temperature | 40°C. |

| MS System | A triple quadrupole mass spectrometer. |

| Ionization Source | Electrospray Ionization (ESI) in positive ion mode. |

| MRM Transitions | Based on the fragmentation of MGA and MGA-d3, the following transitions are proposed.[1] These should be optimized for the specific instrument used. MGA: Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier) MGA-d2: Precursor > Product 1 (Quantifier) |

Data Presentation

Table 1: Proposed MRM Transitions for MGA and MGA-d2

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Melengestrol Acetate (MGA) | 397.2 | 337.2 | To be determined |

| This compound (MGA-d2) | 399.2 | 339.2 | To be determined |

Note: The precursor ion for MGA is [M+H]⁺. The product ion at m/z 337.2 corresponds to the loss of acetic acid. For MGA-d2, a +2 Da shift is expected for the precursor and the corresponding fragment ion. A second, qualifying transition for both the analyte and internal standard should be used for confirmation.

Table 2: Representative Method Validation Data

The following table summarizes typical performance characteristics of a validated LC-MS/MS method for MGA analysis using a deuterated internal standard.

| Parameter | Typical Value |

| Linearity Range | 0.5 - 50 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Quantification (LOQ) | 0.5 ng/g in tissue[1] |

| Limit of Detection (LOD) | 0.1 ng/g in tissue |

| Accuracy (Recovery) | 85 - 115% |

| Precision (RSD%) | < 15% |

Data presented are representative and should be established for each laboratory and matrix type.

Visualization

References

Application Note: Quantitative Analysis of Melengestrol Acetate Using a Deuterated Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals involved in residue analysis and food safety.

Introduction Melengestrol acetate (B1210297) (MGA) is a synthetic, orally active progestational steroid widely used in the cattle industry to improve feed efficiency, promote growth, and suppress estrus in beef heifers.[1][2][3] Due to its hormonal activity, regulatory bodies have established maximum residue limits (MRLs) for MGA in edible bovine tissues to ensure consumer safety.[1][3] Consequently, sensitive and accurate analytical methods are required for the routine monitoring of MGA residues in food products.

This application note details a robust and reliable method for the quantitative analysis of Melengestrol acetate in bovine tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, deuterated Melengestrol acetate (MGA-d3), to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1] This isotope dilution technique is a gold standard for quantitative mass spectrometry.[4]

Principle of the Method The quantitative analysis is based on the principle of isotope dilution mass spectrometry. A known amount of deuterated MGA (MGA-d3) is added to the sample prior to extraction. MGA-d3 is chemically identical to MGA but has a higher molecular weight due to the incorporation of deuterium (B1214612) atoms. It co-elutes with the native MGA during chromatography and exhibits similar ionization behavior in the mass spectrometer. However, it is differentiated by its mass-to-charge ratio (m/z).

By measuring the peak area ratio of the analyte (MGA) to the internal standard (MGA-d3) and plotting this against the concentration of calibration standards, a calibration curve is generated. This ratio-based quantification effectively compensates for any analyte loss during sample processing and corrects for ion suppression or enhancement caused by the sample matrix, leading to highly accurate results.

References

Application Note: Quantitative Analysis of Melengestrol Acetate (MGA) in Bovine Fat by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Audience: This document is intended for researchers, scientists, and drug development professionals involved in food safety, veterinary drug residue analysis, and regulatory compliance.

Introduction Melengestrol (B123420) acetate (B1210297) (MGA) is a synthetic progestational steroid used in the agricultural industry to improve feed efficiency, promote growth, and suppress estrus in beef heifers.[1][2] Due to its hormonal activity, regulatory bodies in various countries have established Maximum Residue Limits (MRLs) for MGA in edible tissues to ensure consumer safety.[1][3][4] Studies have shown that MGA residues tend to accumulate in fatty tissues, making bovine fat the preferred target matrix for monitoring purposes.[3][4][5]

This application note provides a detailed protocol for a sensitive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of MGA in bovine fat. The procedure involves a liquid-liquid extraction followed by solid-phase extraction (SPE) cleanup, ensuring high recovery and removal of matrix interferences.

Materials and Reagents

-

Solvents: Acetonitrile (B52724) (ACN), n-Hexane, Methanol (B129727) (MeOH) - all LC-MS grade or equivalent.

-

Reagents: Formic acid (FA), Acetic acid, Anhydrous sodium sulfate (B86663), Distilled or ultrapure water.

-

Standards: Melengestrol Acetate (MGA) reference standard (≥98% purity), Melengestrol Acetate-d3 (MGA-d3) internal standard (IS).[1][6]

-

Consumables: 50 mL polypropylene (B1209903) centrifuge tubes, Octadecylsilanized silica (B1680970) gel (C18) SPE cartridges (e.g., 1000 mg, 6 mL), glass vials, volumetric flasks.

Instrumentation and Equipment

-

Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Homogenizer: High-speed tissue homogenizer.

-

Centrifuge: Capable of reaching at least 3,000 rpm.

-

Evaporator: Nitrogen evaporator with a water bath (≤40°C).

-

Standard laboratory glassware and pipettes.

Experimental Protocols

Preparation of Standards and Solutions

-

MGA Stock Solution (100 µg/mL): Accurately weigh 10 mg of MGA reference standard and dissolve in a 100 mL volumetric flask with methanol.

-

MGA-d3 Internal Standard (IS) Stock Solution (100 µg/mL): Prepare similarly to the MGA stock solution.

-

Working Standard Solutions: Serially dilute the MGA stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile/water) to prepare a series of calibration standards.

-

IS Spiking Solution (e.g., 1.0 µg/mL): Dilute the MGA-d3 stock solution with acetonitrile.

Sample Preparation Protocol

-

Homogenization and Extraction:

-

Weigh 10.0 g of the bovine fat sample into a 50 mL centrifuge tube.[6]

-

Spike the sample with a known amount of MGA-d3 internal standard solution.

-

Add 50 mL of acetonitrile saturated with n-hexane, 50 mL of n-hexane, and 1 mL of acetic acid.[6]

-

Homogenize for 1-2 minutes.[6]

-

Add 20 g of anhydrous sodium sulfate and homogenize for an additional 2 minutes to remove water.[6]

-

-

Liquid-Liquid Partitioning:

-

Centrifuge the mixture at 3,000 rpm for 5 minutes.[6]

-

Carefully discard the upper n-hexane layer, which contains the bulk of the fat.[6]

-

Collect the lower acetonitrile layer.

-

Add another 50 mL of acetonitrile to the residue, homogenize for 2 minutes, and centrifuge again.[6]

-

Combine the acetonitrile layers and adjust the final volume to exactly 100 mL with acetonitrile.[6]

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Take a 5 mL aliquot of the combined acetonitrile extract, concentrate it under a gentle stream of nitrogen at 40°C, and remove the solvent.[6]

-

Reconstitute the residue in 1 mL of 0.1% formic acid in methanol/water (1:4, v/v).[6]

-

Condition the C18 SPE cartridge: Sequentially wash with 5 mL of methanol and 5 mL of 0.1% formic acid in methanol/water (1:4, v/v).[6]

-

Load: Transfer the reconstituted solution onto the conditioned cartridge.[6]

-

Elute: Elute the analytes with 15 mL of 0.1% formic acid in methanol/water (1:4, v/v).[6]

-

-

Final Preparation:

Caption: Workflow for the LC-MS/MS analysis of MGA in bovine fat.

LC-MS/MS Method Parameters

The following tables outline the recommended starting parameters for the LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Conditions

| Parameter | Setting |

|---|---|

| Column | C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | Start at 30% B, ramp to 95% B, hold, return to initial |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

Table 2: Mass Spectrometry (MS/MS) Conditions

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp. | 500°C |

| Capillary Voltage | 3.5 kV |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Collision Gas | Argon |

Table 3: MRM Transitions for MGA and MGA-d3

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Function |

|---|---|---|---|

| MGA | 397.2 | 337.2 | Quantifier[1] |

| MGA | 397.2 | 438.2 | Qualifier[1] |

| MGA-d3 (IS) | 400.2 | 349.2 | Quantifier[1] |

Data Presentation and Performance

Method performance should be validated according to established guidelines (e.g., FDA, SANTE). The following table summarizes typical performance characteristics for this type of method.

Table 4: Summary of Method Validation Parameters

| Parameter | Typical Value | Reference |

|---|---|---|

| Linearity (r²) | > 0.99 | [7] |

| Limit of Detection (LOD) | 0.2 - 0.5 µg/kg | [1][8] |

| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/kg (ng/g) | [1][3] |

| Recovery | 85% - 110% | [3] |

| Precision (RSD%) | < 15% |[3] |

Note: µg/kg is equivalent to ppb or ng/g.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive protocol for the quantification of melengestrol acetate residues in bovine fat. The combination of liquid-liquid extraction and solid-phase extraction cleanup effectively removes matrix interferences, allowing for accurate and precise measurement at levels well below the established regulatory limits. This method is suitable for routine monitoring and ensures compliance with food safety standards.

References

- 1. fao.org [fao.org]

- 2. fao.org [fao.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]

- 5. Detection of melengestrol acetate residues in plasma and edible tissues of heifers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mhlw.go.jp [mhlw.go.jp]

- 7. Development and validation of a liquid chromatography-tandem mass spectrometry method for the quantitative determination of gamithromycin in animal plasma, lung tissue and pulmonary epithelial lining fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Melengestrol Acetate in Bovine Fat using Gas Chromatography-Mass Spectrometry with a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of Melengestrol (B123420) acetate (B1210297) (MGA) in bovine fat tissue using gas chromatography-mass spectrometry (GC-MS). The method incorporates a deuterated internal standard (Melengestrol acetate-d2) to ensure accuracy and precision. The protocol covers sample extraction, cleanup, derivatization, and GC-MS analysis. This methodology is crucial for monitoring MGA residues in food products to ensure regulatory compliance and consumer safety.

Introduction

Melengestrol acetate (MGA) is a synthetic progestational steroid used in the cattle industry to improve feed efficiency and suppress estrus in heifers.[1][2] Regulatory bodies have established maximum residue limits (MRLs) for MGA in edible tissues to safeguard public health.[1][2] Consequently, sensitive and reliable analytical methods are required for the routine monitoring of MGA residues in food-producing animals. Gas chromatography-mass spectrometry (GC-MS) offers high selectivity and sensitivity for the determination of MGA. The use of a deuterated internal standard, such as this compound (MGA-d2), is the preferred method for quantification as it effectively corrects for matrix effects and variations during sample preparation and analysis.

This application note details a comprehensive GC-MS method for the quantification of MGA in bovine fat, a primary target tissue for MGA residue analysis.

Experimental Protocols

Sample Preparation

a. Extraction

-

Weigh 5.0 g of homogenized bovine fat tissue into a 50 mL polypropylene (B1209903) centrifuge tube.

-

Add a known amount of this compound (MGA-d2) internal standard solution.

-

Add 10 mL of a 10% ethyl acetate in hexane (B92381) solution and heat the mixture.

-

Homogenize the sample for 2 minutes.

-

Partition the extract with 10 mL of acetonitrile (B52724) by vigorous shaking.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Collect the upper acetonitrile layer.

-

Repeat the acetonitrile partition with the remaining hexane layer.

-

Combine the acetonitrile extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

b. Solid-Phase Extraction (SPE) Cleanup

-

Reconstitute the dried extract in 5 mL of hexane.

-

Condition a C18 SPE cartridge (500 mg, 6 mL) by sequentially passing 5 mL of methanol (B129727) and 5 mL of hexane through it.

-

Load the reconstituted extract onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of hexane to remove interfering lipids.

-

Elute the analytes with 10 mL of a 60:40 (v/v) hexane:acetone mixture.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

To improve the volatility and thermal stability of MGA and MGA-d2 for GC-MS analysis, a derivatization step is necessary. Two common derivatization methods are presented below.

a. Silylation with MSTFA

-

To the dried residue from the SPE cleanup, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 10 µL of a catalyst such as trimethyliodosilane (TMIS) or dithiothreitol (B142953) (DTT).[1]

-

Seal the vial and heat at 60-70°C for 60 minutes.[3]

-

Cool the vial to room temperature before GC-MS injection.

b. Acylation with HFBA

-

To the dried residue, add 50 µL of heptafluorobutyric anhydride (B1165640) (HFBA) and 50 µL of acetone.

-

Seal the vial and heat at 60°C for 30 minutes.

-

Evaporate the excess reagent under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

GC-MS Analysis

The following GC-MS parameters can be used as a starting point and should be optimized for the specific instrument.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | HP-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 280°C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temperature 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Transfer Line Temp. | 290°C |

| Ion Source Temp. | 230°C |

Selected Ion Monitoring (SIM) Parameters

| Analyte | Derivatization | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| MGA-TMS | MSTFA | 570 | - |

| MGA-d2-TMS | MSTFA | 573 | - |

| MGA-HFB | HFBA | 489 | 533, 592 |

| MGA-d2-HFB | HFBA | 492 | 536, 595 |

Quantitative Data

The following tables summarize typical quantitative data for the GC-MS analysis of Melengestrol acetate.

Table 1: Method Validation Parameters

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) in fat | 0.4 - 5 µg/kg | [1] |

| Limit of Quantification (LOQ) in fat | ~1.0 µg/kg | [1] |

| Calibration Range | 1 - 50 ng/mL | |

| Linearity (R²) | > 0.99 |

Table 2: Recovery and Precision Data for MGA in Bovine Fat

| Fortification Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |

| 5.0 | 94.7 | 14.2 | [4] |

| 10.0 | 99.4 | 4.14 | [5] |

Experimental Workflow Diagram

Caption: Experimental workflow for GC-MS analysis of MGA.

Signaling Pathway Diagram

Caption: Logic for MGA quantification using an internal standard.

Conclusion

The described GC-MS method using a deuterated internal standard provides a robust and reliable approach for the quantitative analysis of Melengestrol acetate in bovine fat. The detailed protocol for sample preparation, derivatization, and GC-MS analysis, along with the provided quantitative data, offers a solid foundation for laboratories involved in food safety and drug residue monitoring. The use of an internal standard is critical for achieving the accuracy and precision necessary for regulatory compliance.

References

- 1. fao.org [fao.org]

- 2. Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enhancement of chemical derivatization of steroids by gas chromatography/mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of melengestrol acetate in supercritical fluid-solid phase extracts of bovine fat tissue by HPLC-UV and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Sample Preparation for Melengestrol Acetate (MGA) Analysis in Animal Tissues

Audience: Researchers, scientists, and drug development professionals.

Introduction

Melengestrol (B123420) acetate (B1210297) (MGA) is a synthetic progestational steroid used in the cattle industry to improve feed efficiency, promote growth, and suppress estrus in heifers.[1][2][3] Due to its hormonal activity, regulatory bodies in many countries have established maximum residue limits (MRLs) for MGA in edible animal tissues to ensure consumer safety.[1][2] Fat is the primary target tissue for MGA residue analysis, as it tends to accumulate higher concentrations of the compound compared to other tissues like liver, kidney, or muscle.[3][4][5] Accurate and reliable quantification of MGA residues is crucial for monitoring compliance with these regulations. This application note provides detailed protocols for the extraction and clean-up of MGA from various animal tissues prior to instrumental analysis, typically performed by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][5]

Overview of Sample Preparation Techniques

Effective sample preparation is critical to remove interfering matrix components such as fats, proteins, and pigments, and to concentrate the analyte of interest, thereby improving the sensitivity and robustness of the analytical method. Common techniques for MGA extraction from animal tissues include:

-

Liquid-Liquid Extraction (LLE): A conventional method involving the partitioning of MGA between two immiscible liquid phases (e.g., an organic solvent and an aqueous or acetonitrile (B52724) phase).

-

Solid-Phase Extraction (SPE): A highly effective and widely used clean-up technique. The sample extract is passed through a cartridge containing a solid adsorbent that retains the analyte, while interferences are washed away. The analyte is then eluted with a small volume of a different solvent.[6] C18 (octadecylsilanized silica (B1680970) gel) is a common stationary phase for MGA purification.[5][7]

-

Supercritical Fluid Extraction (SFE): An environmentally friendly technique that uses a supercritical fluid (typically CO2) as the extraction solvent. It can be combined with SPE for a highly selective and efficient extraction and clean-up process, significantly reducing the use of organic solvents.[8][9][10]

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an initial extraction with an organic solvent (commonly acetonitrile) followed by a "salting-out" step and a clean-up step using dispersive SPE (d-SPE).[11] While originally developed for pesticide analysis, its principles can be adapted for veterinary drug residues.

Data Presentation: Performance of MGA Sample Preparation Methods

The following tables summarize quantitative data from various studies on MGA analysis in animal tissues.

Table 1: Recovery and Precision Data for MGA in Bovine Tissues

| Tissue | Preparation Method | Spiking Level | Recovery (%) | Coefficient of Variation (CV) (%) | Reference |

| Fat | SFE-SPE | Not Specified | 99.4 | 4.14 | [8][9][10] |

| Fat | LLE, Column Chromatography | 10-20 ppb | >93 | Not Specified | [12] |

| Liver | LLE, Coupled-Column HPLC | 10 ppb | 86 | 9.84 | [13] |

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for MGA in Bovine Tissues

| Tissue | Analytical Method | LOD (µg/kg) | LOQ (µg/kg) | Reference |

| Fat | HPLC-MS | 0.42 | 1.0 | [1] |

| Liver | HPLC-MS | 0.38 | 0.89 | [1] |

Experimental Protocols

Here we provide detailed step-by-step protocols for common MGA sample preparation methods.

Protocol 1: Liquid-Liquid Extraction (LLE) followed by Solid-Phase Extraction (SPE) for Fat, Liver, Muscle, and Kidney Tissues

This protocol is a comprehensive method suitable for various tissue types, adapted from established procedures.[1][7]

1. Sample Homogenization:

-

Weigh 10.0 g of the tissue sample into a high-speed blender or homogenizer tube.

-

For fat samples, it may be necessary to dissolve/extract the tissue by heating with a solvent like 10% ethyl acetate in hexane (B92381) before proceeding.[1]

2. Liquid-Liquid Extraction:

-

Add 50 mL of acetonitrile (saturated with n-hexane) and 50 mL of n-hexane to the homogenized sample.[7]

-

Add 1 mL of acetic acid.[7]

-

Homogenize for 2-3 minutes.

-

Add approximately 20 g of anhydrous sodium sulfate (B86663) and homogenize for another 2 minutes to remove water.[7]

-

Centrifuge the mixture at 3,000 rpm for 5 minutes.[7]

-

Carefully collect the lower acetonitrile layer and discard the upper n-hexane (fat) layer.[7]

-

Repeat the extraction of the tissue residue with another 50 mL of acetonitrile, centrifuge, and combine the acetonitrile extracts.[7]

3. Solid-Phase Extraction (SPE) Clean-up:

-

Conditioning: Condition an octadecylsilanized silica gel (C18) SPE cartridge (e.g., 1,000 mg) by passing 5 mL of methanol (B129727) followed by 5 mL of 0.1% formic acid in methanol (1:4, v/v). Discard the effluents.[7]

-

Loading: Load the combined acetonitrile extract onto the conditioned SPE cartridge.

-

Washing (Optional but Recommended): Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 40% methanol in water) to remove polar interferences.

-

Elution: Elute the MGA from the cartridge with 15 mL of 0.1% formic acid in methanol (1:4, v/v).[7]

4. Final Preparation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.[7]

-

Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase for your analytical instrument (e.g., acetonitrile/0.1% formic acid, 1:3, v/v).[7]

-

Vortex to dissolve and filter through a 0.2 µm syringe filter into an autosampler vial. The sample is now ready for LC-MS/MS analysis.

Protocol 2: Supercritical Fluid Extraction (SFE) with In-Line Solid-Phase Extraction (SPE) for Bovine Fat Tissue

This method is highly efficient and significantly reduces solvent consumption.[8][10]

1. Sample Preparation:

-

Weigh 1.0 g of bovine fat tissue and mix thoroughly with a drying agent like Hydromatrix (diatomaceous earth).[8]

-

Pack the mixture into an SFE extraction vessel.

2. SFE-SPE Extraction:

-

Connect the outlet of the SFE vessel to an in-line SPE cartridge containing a suitable sorbent like alumina (B75360) (Al2O3).[8]

-

SFE Conditions:

-

During the dynamic extraction, the supercritical CO2 containing extracted fat and MGA flows through the SPE cartridge. MGA is retained by the alumina sorbent, while the bulk of the co-extracted fat passes through and is collected in an off-line trap.[8]

3. Elution and Final Preparation:

-

After the SFE process, disconnect the SPE cartridge.

-

Elute the trapped MGA from the cartridge using a small volume of an appropriate organic solvent (e.g., methanol or acetonitrile). A total of 12 mL of organic solvent is typically sufficient for the entire procedure.[8][10]

-

Evaporate the eluate to dryness under a nitrogen stream.

-

Reconstitute the residue in a known volume of mobile phase for subsequent HPLC-UV or GC-MS analysis.[8][10]

Visualizations: Experimental Workflows

The following diagrams illustrate the logical flow of the sample preparation protocols.

Caption: General workflow for MGA analysis in animal tissue.

References

- 1. fao.org [fao.org]

- 2. fao.org [fao.org]

- 3. fao.org [fao.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. mhlw.go.jp [mhlw.go.jp]

- 8. scispace.com [scispace.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Determination of melengestrol acetate in supercritical fluid-solid phase extracts of bovine fat tissue by HPLC-UV and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nucleus.iaea.org [nucleus.iaea.org]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Determination of melengestrol acetate in bovine tissues by automated coupled-column normal-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol for the Extraction of Melengestrol Acetate from Liver and Kidney Samples

Introduction

Melengestrol (B123420) acetate (B1210297) (MGA) is a synthetic progestational steroid used in the agricultural industry to improve feed efficiency and suppress estrus in heifers.[1] Regulatory bodies have established maximum residue limits (MRLs) for MGA in edible tissues to ensure consumer safety. This document provides a comprehensive protocol for the extraction and quantification of MGA from liver and kidney samples, intended for researchers, scientists, and drug development professionals. The methodologies described are based on established and validated analytical techniques, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

The protocol involves the extraction of MGA from homogenized liver and kidney tissues using an organic solvent, followed by a clean-up step to remove interfering matrix components. Quantification is achieved using a highly sensitive and selective analytical technique such as LC-MS/MS, with the use of an internal standard to ensure accuracy.

Quantitative Data Summary

The following tables summarize the performance characteristics of various methods for the determination of Melengestrol acetate in liver and kidney tissues.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for MGA in Liver and Kidney

| Matrix | Analytical Method | LOD (µg/kg) | LOQ (µg/kg) | Reference |

| Liver | HPLC-MS | 0.38 | 0.89 | [1] |

| Kidney | LC-MS | 1 | - | [1] |

| Liver | LC-FAIMS-MS | - | 0.6 (ng/g) | [2][3] |

| Kidney | GC-MS | 1 | - | [1] |

Table 2: Recovery Rates of MGA from Fortified Liver and Kidney Samples

| Matrix | Fortification Level (ppb) | Average Recovery (%) | Analytical Method | Reference |

| Liver | 10 | 86 | HPLC | [4] |

| Liver | 10 and 20 | Satisfactory | GC-MS | [5][6] |

| Kidney | 10 and 20 | Satisfactory | GC-MS | [5][6] |

Experimental Protocol

This protocol details the necessary reagents, equipment, and step-by-step procedures for the extraction and analysis of MGA from liver and kidney samples.

Reagents and Materials

-

Melengestrol acetate (MGA) reference standard (≥98% purity)[7]

-

Deuterated melengestrol acetate (MGA-d3) internal standard[1]

-

Acetonitrile (B52724) (HPLC grade)[7]

-

n-Hexane (HPLC grade)[7]

-

Methanol (B129727) (HPLC grade)[7]

-

Acetic acid[7]

-

Anhydrous sodium sulfate[7]

-

Water, purified[7]

-

Octadecyl (C18) solid-phase extraction (SPE) cartridges[1]

-

0.1% Formic acid in methanol (v/v)[7]

-

Homogenizer

-

Centrifuge

-

SPE manifold

-

Nitrogen evaporator

-

LC-MS/MS system

Sample Preparation and Homogenization

-

Weigh 10.0 g of the liver or kidney sample.[7]

-

Add 50 mL of acetonitrile saturated with n-hexane, 50 mL of n-hexane, and 1 mL of acetic acid to the sample.[7]

-

Homogenize the mixture for 1 minute.[7]

-

Add 20 g of anhydrous sodium sulfate (B86663) and homogenize for an additional 2 minutes.[7]

-

Centrifuge the homogenate at 3,000 rpm for 5 minutes.[7]

-

Collect the acetonitrile (lower) layer.[7]

-

Re-extract the residue with an additional 50 mL of acetonitrile, homogenize for 2 minutes, and centrifuge again.[7]

-

Combine the acetonitrile extracts.[7]

Solid-Phase Extraction (SPE) Clean-up

-

Condition an octadecylsilanized silica (B1680970) gel SPE cartridge (1,000 mg) by passing 5 mL of methanol followed by 5 mL of 0.1 vol% formic acid/methanol (1:4, v/v).[7]

-

Load the combined acetonitrile extract onto the conditioned SPE cartridge.[7]

-

Elute the MGA from the cartridge with 15 mL of 0.1 vol% formic acid/methanol (1:4, v/v).[7]

-

Collect the entire eluate.[7]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.[7]

-

Reconstitute the residue in 1 mL of the mobile phase used for LC-MS/MS analysis.[7]

LC-MS/MS Analysis

-

Analytical Column: A C18 column is typically used for separation.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid, is commonly employed.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is effective for MGA analysis.[1]

-

Internal Standard: Deuterated MGA (MGA-d3) should be used as an internal standard for accurate quantification.[1]

-

Monitored Ions: For MGA, the monitored ions are typically m/z 397, 438, and 337. For MGA-d3, the ions are m/z 400, 441, and 349.[1]

Experimental Workflow and Diagrams

The following diagrams illustrate the key experimental workflows.

Caption: Workflow for MGA extraction from tissue samples.

References

- 1. fao.org [fao.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Determination of melengestrol acetate in bovine tissues by automated coupled-column normal-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of melengestrol acetate in bovine tissue: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. mhlw.go.jp [mhlw.go.jp]

Application Notes and Protocols for the Use of Melengestrol Acetate-d2 in Veterinary Drug Residue Analysis

Introduction

Melengestrol (B123420) acetate (B1210297) (MGA) is a synthetic progestational steroid used in the agricultural industry to improve feed efficiency and suppress estrus in heifers.[1][2][3] Regulatory bodies have established maximum residue limits (MRLs) for MGA in edible tissues to ensure consumer safety.[1][3] Accurate and sensitive analytical methods are crucial for monitoring these residues. The use of a stable isotope-labeled internal standard, such as Melengestrol acetate-d2 (MGA-d2), is a key component in robust quantitative analysis, as it effectively compensates for matrix effects and variations in sample preparation and instrument response. These application notes provide detailed protocols for the analysis of MGA in various animal tissues using MGA-d2 as an internal standard.

Principle of the Method

The analytical approach involves the extraction of MGA and the internal standard (MGA-d2) from the tissue matrix, followed by cleanup and subsequent determination by a chromatographic method coupled with a sensitive detection system, typically mass spectrometry (MS). The concentration of MGA in the sample is determined by comparing the response of the native analyte to that of the known concentration of the isotopically labeled internal standard.

Quantitative Data Summary

The following tables summarize the performance characteristics of analytical methods for MGA residue analysis.

Table 1: Method Performance in Bovine Tissues

| Parameter | Fat | Liver | Kidney | Muscle | Reference |

| Limit of Detection (LOD) | 0.4 µg/kg - 5 µg/kg | 0.38 µg/kg - 1 µg/kg | 1 µg/kg | 0.05 µg/kg - 0.5 µg/kg | [1] |

| Limit of Quantification (LOQ) | 1.0 µg/kg | 0.89 µg/kg | - | - | [1] |

| Recovery | 86% (at 10 ppb) | - | - | - | [4] |

| Repeatability (RSD%) | - | - | - | 1.3 - 5.4% | [5] |

| Trueness | - | - | - | 88 - 99% | [5] |

Table 2: Maximum Residue Limits (MRLs)

| Tissue | MRL | Regulatory Body | Reference |

| Bovine Fat | 5 µg/kg | JECFA | [1][3] |

| Bovine Liver | 2 µg/kg | JECFA | [1][3] |

Experimental Protocols

Protocol 1: Analysis of MGA in Bovine Fat and Liver by LC-MS/MS

This protocol is based on methodologies described for the determination of MGA residues in bovine tissues.[1][5]

1. Materials and Reagents

-

Melengestrol acetate (MGA) reference standard

-

This compound (MGA-d2) internal standard

-

Acetonitrile (B52724) (ACN), HPLC grade

-

n-Hexane, HPLC grade

-

Methanol (B129727) (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Acetic acid, glacial

-

Anhydrous sodium sulfate (B86663)

-

Water, deionized

-

Solid-phase extraction (SPE) cartridges (e.g., Octadecylsilanized silica (B1680970) gel, C18)

2. Sample Preparation and Extraction

-

Weigh 10.0 g of homogenized tissue sample (fat or liver) into a 50 mL centrifuge tube.

-

Add a known amount of MGA-d2 internal standard solution.

-

Add 50 mL of acetonitrile saturated with n-hexane and 1 mL of acetic acid.[6]

-

Homogenize for 1-2 minutes.

-

Add 20 g of anhydrous sodium sulfate and homogenize for another 2 minutes.[6]

-

Centrifuge at 3,000 rpm for 5 minutes.[6]

-

Collect the acetonitrile (lower) layer.

-

Repeat the extraction of the residue with an additional 50 mL of acetonitrile.[6]

-

Combine the acetonitrile extracts.

3. Solid-Phase Extraction (SPE) Cleanup

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the combined acetonitrile extract onto the SPE cartridge.

-

Wash the cartridge with a suitable solvent to remove interferences (e.g., 5 mL of 40% methanol in water).

-

Elute MGA and MGA-d2 with 15 mL of 0.1 vol% formic acid in methanol/acetonitrile (1:4, v/v).[6]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.[6]

4. LC-MS/MS Analysis

-

LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate MGA from matrix components (e.g., start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MS/MS Transitions:

Visualizations

Caption: Workflow for MGA residue analysis in tissues.

Caption: Role of MGA-d2 in accurate quantification.

Discussion

The use of a deuterated internal standard like MGA-d2 is critical for achieving accurate and precise quantification of MGA in complex biological matrices such as animal tissues. MGA-d2 mimics the chemical behavior of MGA throughout the entire analytical process, from extraction and cleanup to chromatographic separation and mass spectrometric detection. This co-elution and similar ionization behavior allow for the correction of any analyte loss during sample preparation and compensates for matrix-induced signal suppression or enhancement in the mass spectrometer. The protocols provided here, in conjunction with the use of MGA-d2, offer a robust framework for the reliable monitoring of MGA residues in veterinary drug control programs. Method validation should always be performed in the specific laboratory environment to ensure the method meets the required performance criteria.

References

- 1. fao.org [fao.org]

- 2. fao.org [fao.org]

- 3. fao.org [fao.org]

- 4. Determination of melengestrol acetate in bovine tissues by automated coupled-column normal-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Analytical Method for Melengestrol Acetate in Livestock Products Using LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mhlw.go.jp [mhlw.go.jp]

Application Notes and Protocols for the Analysis of Melengestrol Acetate and Melengestrol Acetate-d2 by LC-MS/MS

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of Melengestrol acetate (B1210297) (MGA) and its deuterated internal standard, Melengestrol acetate-d2, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM). These guidelines are intended for researchers, scientists, and professionals in drug development and food safety monitoring. The protocols cover sample preparation from various matrices, chromatographic conditions, and mass spectrometric parameters.

Introduction

Melengestrol acetate (MGA) is a synthetic progestogen used in the agricultural industry to improve feed efficiency and suppress estrus in heifers.[1][2][3] Due to its hormonal activity, regulatory bodies have established maximum residue limits (MRLs) for MGA in animal-derived food products to ensure consumer safety.[2][3][4] Consequently, sensitive and specific analytical methods are required for the routine monitoring of MGA residues in various biological matrices, such as fat, liver, and muscle tissues.[2][5] LC-MS/MS has emerged as the preferred technique for this purpose due to its high selectivity and sensitivity.[5][6][7] This application note details the essential parameters for the successful implementation of an MRM-based LC-MS/MS method for MGA and its stable isotope-labeled internal standard, this compound.

Monitored MRM Transitions

The selection of appropriate precursor and product ions is critical for the specificity and sensitivity of the MRM method. The following tables summarize the recommended MRM transitions for Melengestrol acetate and its deuterated analog, this compound. Positive electrospray ionization (ESI+) is the typical mode of ionization for these compounds.[6][7]

Table 1: Monitored MRM Transitions for Melengestrol Acetate (MGA)

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment | Use |

| 397.3 | 337.2 | [M+H-CH₃COOH]⁺ | Quantifier |

| 397.3 | 279.2 | Further fragmentation | Qualifier |

Note: The precursor ion corresponds to the protonated molecule [M+H]⁺.

Table 2: Monitored MRM Transitions for this compound (MGA-d2)

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment | Use |

| 400.3 | 349.2 | [M+H-CH₃COOH]⁺ | Quantifier |

| 400.3 | 441 (Ammonium adduct) | [M+NH₄]⁺ | Qualifier |